

A Comprehensive Technical Guide to the Thermodynamic Properties of Copper Antimonide Compounds

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Compound of Interest

Compound Name: *Copper antimonide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **copper antimonide** compounds. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the stability, formation, and behavior of these intermetallic compounds under various conditions. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visual representations of experimental workflows.

Introduction to Copper Antimonide Compounds

Copper antimonide compounds are intermetallic phases formed between copper (Cu) and antimony (Sb). These materials are of significant interest in various fields, including metallurgy, electronics, and materials science, due to their unique properties. The Cu-Sb binary system is a constituent in some lead-free solder alloys and other technologically important ternary and quaternary alloys. A thorough understanding of the thermodynamic properties of these compounds is crucial for predicting their phase stability, reactivity, and performance in various applications. The Cu-Sb phase diagram is complex, featuring several intermetallic phases, including Cu_2Sb , Cu_3Sb , Cu_4Sb , $\text{Cu}_{10}\text{Sb}_3$, and $\text{Cu}_{17}\text{Sb}_3$.

Thermodynamic Data of Copper Antimonide Compounds

The thermodynamic properties of **copper antimonide** compounds, such as enthalpy of formation, entropy, and heat capacity, are essential for understanding their stability and phase transformations. This section presents a summary of the available quantitative data for key **copper antimonide** phases in a structured tabular format for easy comparison.

Compound	Formula	Crystal Structure	Enthalpy of Formation (ΔH°_f) at 298.15 K (kJ/mol)	Standard Entropy (S°) at 298.15 K (J/mol·K)	Heat Capacity (C_p) (J/mol·K)
Copper Antimonide	Cu ₂ Sb	Tetragonal (P4/nmm)	-11.5	88.7	74.5
Copper Antimonide	Cu ₃ Sb	Orthorhombic	Not readily available	Not readily available	Not readily available
Copper Antimonide	Cu _{4.5} Sb	Hexagonal	Not readily available	Not readily available	Not readily available
Copper Antimonide	Cu ₁₀ Sb ₃	Orthorhombic	Not readily available	Not readily available	Not readily available

Note: The thermodynamic data for some **copper antimonide** phases are not well-established or readily available in the literature. The provided data for Cu₂Sb is based on experimental measurements and thermodynamic assessments.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of intermetallic compounds like **copper antimonides** requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Electromotive Force (EMF) Measurements

The electromotive force (EMF) method is a powerful technique for determining the Gibbs free energy of formation, and subsequently, the enthalpy and entropy of formation of alloys.

Methodology:

- **Cell Assembly:** A galvanic cell is constructed where one electrode is the pure metal (e.g., Cu) and the other is a two-phase mixture of **copper antimonide** compounds (e.g., Cu + Cu₂Sb). A suitable molten salt or solid-state electrolyte that conducts the ions of the more electropositive metal (in this case, Cu⁺) is used.
- **Equilibration:** The cell is heated to a specific temperature in an inert atmosphere and allowed to reach thermodynamic equilibrium.
- **EMF Measurement:** The potential difference (EMF) between the two electrodes is measured using a high-impedance voltmeter.
- **Data Analysis:** The Gibbs free energy of formation (ΔG_f°) is calculated from the measured EMF (E) using the Nernst equation: $\Delta G_f^\circ = -nFE$, where n is the number of moles of electrons transferred, and F is the Faraday constant.
- **Temperature Dependence:** By measuring the EMF at different temperatures, the temperature dependence of the Gibbs free energy can be determined. From this, the enthalpy (ΔH_f°) and entropy (ΔS_f°) of formation can be calculated using the Gibbs-Helmholtz equation: $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$.

Calorimetry

Calorimetry is used to directly measure the heat changes associated with chemical reactions or phase transitions, allowing for the determination of enthalpy of formation and heat capacity.

3.2.1. Direct Reaction Calorimetry

Methodology:

- **Sample Preparation:** High-purity copper and antimony powders are precisely weighed and mixed in the desired stoichiometric ratio.

- **Calorimeter Setup:** The mixed powder is placed in a reaction crucible within a high-temperature calorimeter.
- **Initiation of Reaction:** The reaction is initiated by heating the sample to a temperature where the formation of the intermetallic compound occurs.
- **Heat Measurement:** The heat released or absorbed during the reaction is measured by the calorimeter.
- **Calculation:** The enthalpy of formation is calculated from the measured heat of reaction, taking into account the heat capacities of the reactants and products.

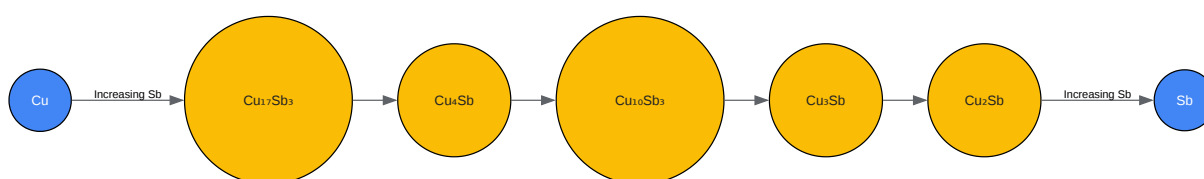
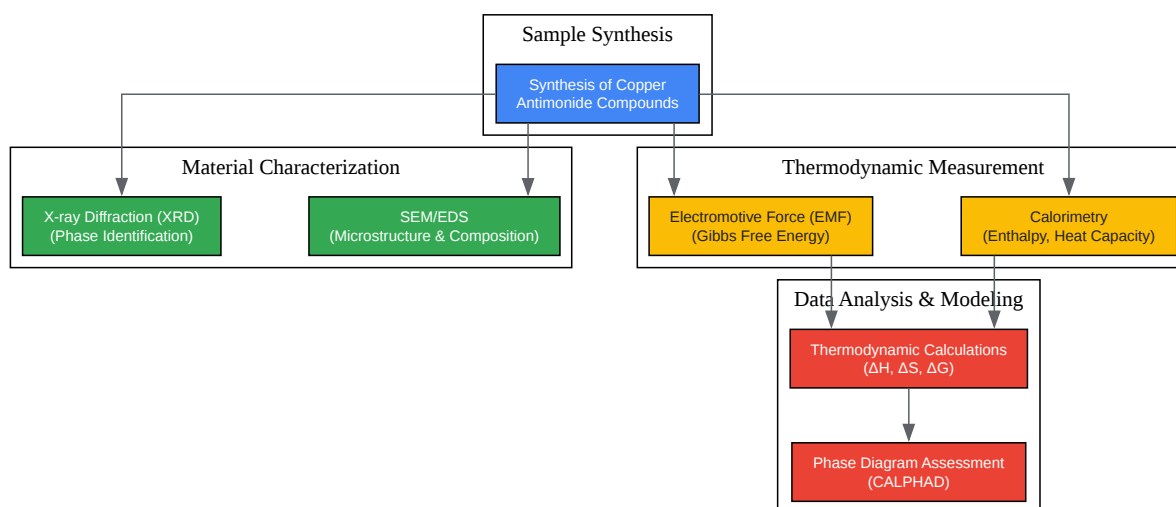
3.2.2. Drop Calorimetry

Methodology:

- **Sample Preparation:** A sample of the **copper antimonide** compound is equilibrated at a high temperature.
- **Dropping the Sample:** The heated sample is dropped into a calorimeter held at a lower, known temperature (often room temperature).
- **Heat Measurement:** The heat evolved from the cooling of the sample is measured by the calorimeter.
- **Calculation:** The enthalpy difference between the initial and final temperatures is determined. By performing this experiment at various initial temperatures, the heat capacity as a function of temperature can be derived.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes and relationships involved in the study of **copper antimonide** thermodynamics.



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